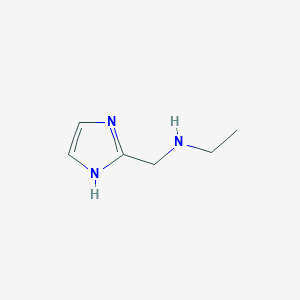
7-Methyl-3-nitroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the 7th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-nitroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the nitration of 7-methylquinolin-4-ol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzyl alcohol with secondary alcohols in the presence of a catalyst can yield quinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
7-Methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
7-Methyl-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methyl-3-nitroquinolin-4-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Lacks the methyl and nitro groups but shares the hydroxyl group at the 4th position.
7-Methylquinoline: Lacks the nitro and hydroxyl groups but shares the methyl group at the 7th position.
3-Nitroquinoline: Lacks the methyl and hydroxyl groups but shares the nitro group at the 3rd position.
Uniqueness
7-Methyl-3-nitroquinolin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a cytotoxic agent, while the hydroxyl group allows for further functionalization and derivatization .
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
7-methyl-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) |
InChIキー |
UHNGNAKCLOWVMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B1647979.png)




![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648000.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648002.png)


